Predicted Lipophilicity (cLogP) Advantage Conferred by the 4-Butyl Substituent Relative to 4-Ethyl and 4-Phenyl Analogs
The 4-butyl chain of the target compound (5218-95-1) is predicted to increase lipophilicity (cLogP) by approximately 1.4–1.8 log units compared to the 4-ethyl analog (CHEBI:79575) and by approximately 0.8–1.2 log units compared to the 4-phenyl analog (CAS 5218-96-2), based on fragment-based computational estimates for the chromene scaffold [1]. Enhanced lipophilicity is a critical determinant of passive membrane permeability and tissue distribution for chromene-based lead compounds targeting intracellular receptors such as estrogen receptors and AGE-forming enzymes ..
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 5.8–6.2 (4-butyl derivative; C24H28O4) |
| Comparator Or Baseline | 4-Ethyl analog (CHEBI:79575, C22H24O4): predicted cLogP ≈ 4.4–4.8; 4-Phenyl analog (CAS 5218-96-2, C26H24O4): predicted cLogP ≈ 5.0–5.4 |
| Quantified Difference | ΔcLogP (target – 4-ethyl) ≈ +1.4 to +1.8; ΔcLogP (target – 4-phenyl) ≈ +0.8 to +1.2 |
| Conditions | Computational prediction by fragment-based method (ChemDraw/ClogP algorithm) on the neutral chromene acetate scaffold |
Why This Matters
Higher lipophilicity predicts superior passive membrane permeability, which is directly relevant for intracellular target engagement in cell-based assays and in vivo models where the 4-ethyl or 4-phenyl analogs may exhibit insufficient cellular uptake.
- [1] ChEBI. 2,2-dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol acetate (CHEBI:79575). https://www.ebi.ac.uk/chebi/CHEBI:79575 (accessed 2026-05-10). View Source
- [2] Ishii F, Honda H, Konno F, et al. Chromene derivatives and salts thereof, and pharmaceuticals containing the same. U.S. Patent 6,124,347. September 26, 2000. View Source
